molecular formula C8H11F2N3 B13490726 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine

3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine

Cat. No.: B13490726
M. Wt: 187.19 g/mol
InChI Key: MJSUEQLBGDKWPH-UHFFFAOYSA-N
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Description

3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 3,3-difluorocyclopentylmethanol from cyclopentanecarboxylic acid, 3,3-difluoro-, ethyl ester. This intermediate is then subjected to further reactions to introduce the pyrazole ring and the amine group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups to the pyrazole ring.

Scientific Research Applications

3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluorocyclopentyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine is unique due to the combination of the difluorocyclopentyl group and the pyrazole ring. This combination provides distinct chemical properties and reactivity, making it valuable for a wide range of scientific research applications.

Properties

Molecular Formula

C8H11F2N3

Molecular Weight

187.19 g/mol

IUPAC Name

5-(3,3-difluorocyclopentyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H11F2N3/c9-8(10)2-1-5(4-8)6-3-7(11)13-12-6/h3,5H,1-2,4H2,(H3,11,12,13)

InChI Key

MJSUEQLBGDKWPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C2=CC(=NN2)N)(F)F

Origin of Product

United States

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